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molecular formula C9H13BrN2 B8711338 6-bromo-N-tert-butylpyridin-2-amine

6-bromo-N-tert-butylpyridin-2-amine

Cat. No. B8711338
M. Wt: 229.12 g/mol
InChI Key: RIWYYWNCQWHCQU-UHFFFAOYSA-N
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Patent
US07030128B2

Procedure details

A stirred solution of 2,6-dibromopyridine (4.0 g, 16.5 mmol) and tert-butylamine (1.8 ml, 17.2 mmol) in dimethylsulfoxide (10 ml) was heated at 100° C. in a sealed tube for 20 h. After cooling to ambient temperature the reaction was diluted with water and extracted into dichloromethane. Combined organic extracts were washed with water and saturated brine then dried over magnesium sulfate, filtered and evaporated in vacuo to give a solid. Purification by chromatography on silica gel eluting with 20% diethyl ether in isohexane gave 6-bromo-N-(tert-butyl)pyridin-2-ylamine (0.4 g) as a solid: δH (360 MHz, CDCl3) 1.40 (9H, s), 6.34 (1H, d, J 8), 6.66 (1H, d, J 8), 7.18 (1H, dd, J 8 and 8); m/z (ES+) 229/231 (M++H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[C:9]([NH2:13])([CH3:12])([CH3:11])[CH3:10]>CS(C)=O.O>[Br:8][C:4]1[N:3]=[C:2]([NH:13][C:9]([CH3:12])([CH3:11])[CH3:10])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
WASH
Type
WASH
Details
Combined organic extracts were washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel eluting with 20% diethyl ether in isohexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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